molecular formula C28H22Br2N2O3 B10961603 2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10961603
M. Wt: 594.3 g/mol
InChI Key: MZSCSHGRQQDFDK-UHFFFAOYSA-N
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Description

2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine atoms and methoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Modulating the activity of enzymes or receptors involved in biological processes.

    Inhibiting enzyme activity: Blocking the activity of enzymes critical for the survival of pathogens or cancer cells.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of bromine atoms and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H22Br2N2O3

Molecular Weight

594.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C28H22Br2N2O3/c1-34-22-13-14-26(35-17-18-5-4-6-20(30)15-18)24(16-22)27-31-25-8-3-2-7-23(25)28(33)32(27)21-11-9-19(29)10-12-21/h2-16,27,31H,17H2,1H3

InChI Key

MZSCSHGRQQDFDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br

Origin of Product

United States

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